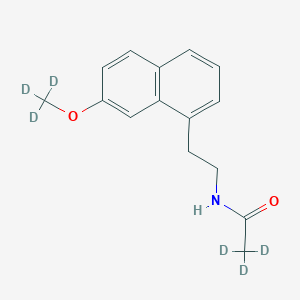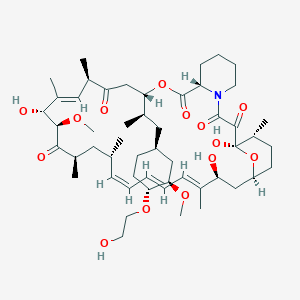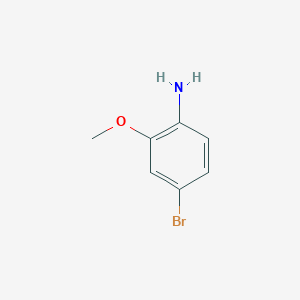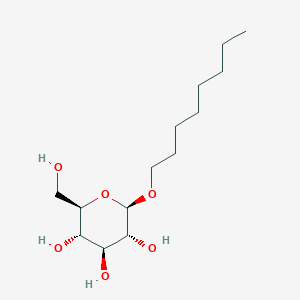![molecular formula C10H8Cl2N2O4S2 B048910 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-90-0](/img/structure/B48910.png)
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It is commonly referred to as CTD or Carboxyethylthio-CTD. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of CTD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Additionally, CTD has been shown to modulate the immune system, leading to its potential use in immunotherapy.
Efectos Bioquímicos Y Fisiológicos
CTD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the treatment of infections. Additionally, CTD has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CTD in lab experiments is its low toxicity and high solubility in water. Additionally, CTD is relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using CTD in lab experiments is its limited stability in certain conditions, which may affect its activity.
Direcciones Futuras
There are several potential future directions for research on CTD. One potential direction is to further investigate its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CTD and its potential use in the treatment of various diseases. Furthermore, there is potential for the development of new derivatives of CTD with enhanced properties for use in scientific research.
Métodos De Síntesis
The synthesis of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5-chlorobenzoic acid with thioacetic acid followed by chlorination with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Aplicaciones Científicas De Investigación
CTD has been shown to have potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and antiviral properties. Additionally, CTD has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
124802-90-0 |
|---|---|
Nombre del producto |
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C10H8Cl2N2O4S2 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
3-[(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c11-5-3-7-8(4-6(5)12)20(17,18)14-10(13-7)19-2-1-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
Clave InChI |
PMAPJEGNCXSGPZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



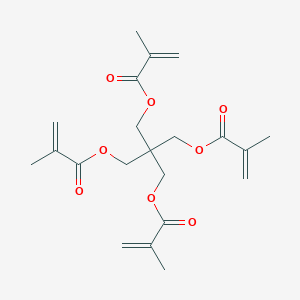

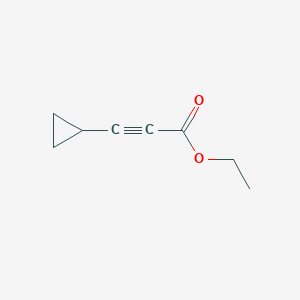
![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)
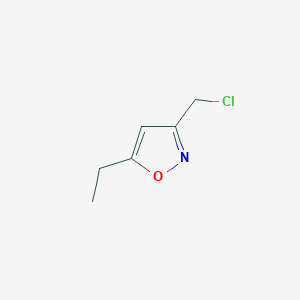
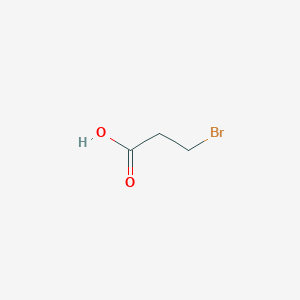
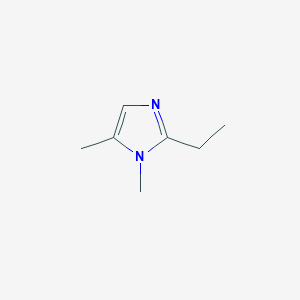
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

